molecular formula C20H18N4O4 B2369403 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid CAS No. 2219408-47-4

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid

Cat. No. B2369403
CAS RN: 2219408-47-4
M. Wt: 378.388
InChI Key: KNVXRUFXKZLWEO-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, specifically a fluorenylmethoxycarbonyl (Fmoc) derivative . Fmoc derivatives are commonly used in peptide synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, Fmoc derivatives are generally used in peptide synthesis .

Scientific Research Applications

Peptide Synthesis and Coupling Agents

The compound has significant applications in peptide synthesis. Specifically, it serves as a coupling agent during peptide assembly. Researchers use it to link amino acids together, forming peptide chains. The synthesis of Fmoc amino acid azides from the corresponding protected amino acid and sodium azide (NaN₃) is achieved using either the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method. These Fmoc amino acid azides are stable at room temperature and find utility in peptide chemistry .

Polyamide Synthesis

In material science, this compound plays a crucial role in the synthesis of polyamides. Specifically, it contributes to the creation of aromatic polyamides containing ether and fluorenylidene groups. These polyamides exhibit remarkable thermal stability and solubility in organic solvents.

Building Block for Peptides and Proteins

Another important application lies in its use as a building block for peptides and proteins2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-1,3-thiazol-5-yl)acetic acid-OH is employed in solid-phase peptide synthesis due to its stability and compatibility with various coupling reagents.

Scientific Experiments

Researchers widely utilize 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid in scientific experiments. Its versatility makes it valuable for various studies, including investigations related to peptides, proteins, and other biological molecules.

Mechanism of Action

Target of Action

It is known that similar compounds with a fluoren-9-ylmethoxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with proteins or peptides in the body.

Mode of Action

Compounds with the fmoc group are typically used as a protective group in peptide synthesis . They prevent unwanted side reactions by temporarily blocking reactive sites on the amino acids. The Fmoc group can be removed when no longer needed, allowing the amino acid to participate in the desired reactions.

properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-24-18(19(25)26)17(22-23-24)10-21-20(27)28-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVXRUFXKZLWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2219408-47-4
Record name 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
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